Dipentylone belongs to the class of synthetic cathinones, which are derivatives of the khat plant's active ingredient, cathinone. These compounds are structurally similar to amphetamines and are often associated with stimulant effects. Dipentylone is specifically categorized as a substituted cathinone due to the presence of a dimethylamino group and its structural similarity to other known stimulants like pentylone .
The synthesis of dipentylone typically involves a two-step process:
Dipentylone has a complex molecular structure characterized by the following features:
This structure allows dipentylone to interact with various neurotransmitter systems in the brain, influencing its pharmacological effects .
Dipentylone undergoes several types of chemical reactions:
Dipentylone acts primarily on the central nervous system through interactions with neurotransmitter transporters:
Dipentylone exhibits several notable physical and chemical properties:
The applications of dipentylone span several domains:
Dipentylone (IUPAC name: 1-(1,3-benzodioxol-5-yl)-2-(pentylamino)pentan-1-one) is internationally regulated under the United Nations Convention on Psychotropic Substances (1971). The Commission on Narcotic Drugs (CND) added dipentylone to Schedule II of the convention in 2024 [2] [6]. This scheduling decision followed a scientific review by the World Health Organization's Expert Committee on Drug Dependence (ECDD), which determined that dipentylone poses a significant public health risk due to its stimulant and hallucinogenic effects, high abuse liability, and lack of recognized therapeutic utility [6].
The 1971 Convention requires signatory states to implement strict control measures for Schedule II substances, including:
This international scheduling aligns dipentylone with other synthetic cathinones like alpha-PiHP and 3-methylmethcathinone, which were similarly controlled in recent CND sessions [2]. The inclusion in Schedule II rather than the more restrictive Schedule I reflects recognition of its slightly lower abuse potential compared to Schedule I substances like LSD or MDMA, though its controls remain more stringent than those for Schedules III or IV [7].
Table 1: International Scheduling Timeline for Dipentylone
Date | Action | Governing Body | Convention |
---|---|---|---|
October 2023 | Scientific review completed | WHO Expert Committee on Drug Dependence | 1971 Convention |
November 2023 | Formal notification to UN member states | UN Secretary-General | CND Documents CU 2023/403/DTA/SGB |
March 2024 | Adoption decision | UN Commission on Narcotic Drugs | 1971 Convention, Schedule II |
2024-2025 | Implementation by member states | National legislatures | Varies by jurisdiction |
In the United States, dipentylone is controlled through a dual regulatory approach: direct scheduling and the Federal Analog Act. The Drug Enforcement Administration (DEA) formally placed dipentylone in Schedule I of the Controlled Substances Act (21 CFR §1308) due to its high abuse potential and lack of accepted medical use [3] [5]. Crucially, its regulation extends to positional isomers through the Controlled Substance Act's definition of "isomer":
"For the purpose of this paragraph, the term 'isomer' means the optical isomer, except as used in Schedule I(c) and Schedule II(a)(4). As used in Schedule I(c), the term 'isomer' means any optical, positional, or geometric isomer" [3].
This definition subjects all possible positional isomers of dipentylone to Schedule I controls without requiring individual scheduling actions. The Federal Analog Act (21 U.S.C. § 813) further extends control to structurally substantially similar compounds that either:1) Have a stimulant, depressant, or hallucinogenic effect on the central nervous system substantially similar to a Schedule I or II substance, OR2) Are represented as having such effects [3] [5]
Notably, dipentylone's structural similarity to scheduled cathinones like pentylone (positional isomer) and Schedule I substances like mephedrone creates broad coverage under analog provisions. This legal framework enables prosecution for analogs even before specific scheduling, as demonstrated in cases involving cathinone derivatives where positional isomers were deemed controlled substances [5].
At the state level, Minnesota exemplifies stringent control through Minnesota Statutes §152.02, which explicitly lists dipentylone as a Schedule I controlled substance alongside other synthetic cathinones. The statute's definitional approach covers "any material, compound, mixture, or preparation which contains any quantity of the following substances... including their isomers" [4].
European Union
The EU controls dipentylone through Council Decision 2005/387/JHA on new psychoactive substances. It is subject to uniform control measures across all member states following its risk assessment by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). The EU employs a cathinone generic definition that captures dipentylone as a derivative of the cathinone structure. Key regulatory features include:
United Kingdom
The UK classifies dipentylone under the Misuse of Drugs Act 1971 as a Class B drug following its inclusion in Schedule 2 through a Temporary Class Drug Order (TCDO). This classification reflects its categorization as a potent stimulant with abuse potential comparable to amphetamines. Penalties include:
Asia-Pacific Jurisdictions
Table 2: Comparative Regulatory Approaches to Dipentylone
Jurisdiction | Legal Framework | Classification | Key Regulatory Mechanism |
---|---|---|---|
European Union | Council Decision 2005/387/JHA | Controlled substance | Generic cathinone definition |
United Kingdom | Misuse of Drugs Act 1971 | Class B | Temporary Class Drug Order |
Australia | Poisons Standard (Schedule 9) | Prohibited substance | Federal and state analogue bans |
Japan | Pharmaceutical Affairs Law | Designated Substance | Positive listing system |
Singapore | Misuse of Drugs Act | Class A | Absolute prohibition |
New Zealand | Psychoactive Substances Act 2013 | Restricted substance | Pre-market approval regime |
The regulatory divergence stems from varying interpretations of the 1971 Convention's scheduling recommendations and differences in domestic legal frameworks for structural analogues. While the EU and UK prioritize rapid temporary controls, Asia-Pacific jurisdictions favor absolute prohibitions with severe penalties [1] [7].
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